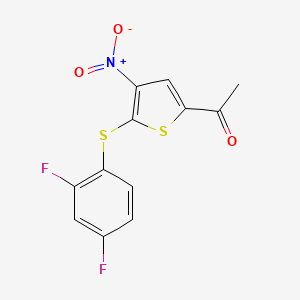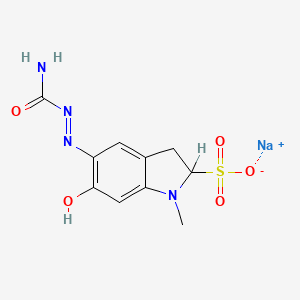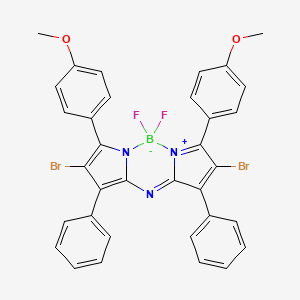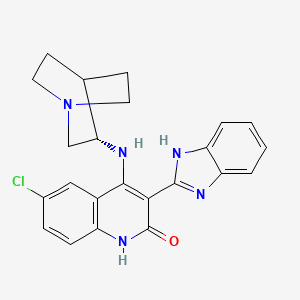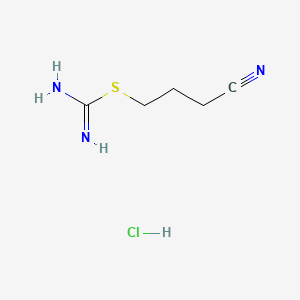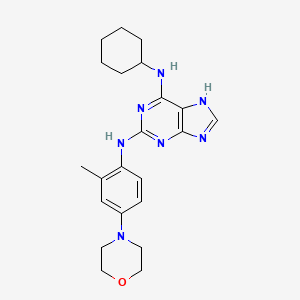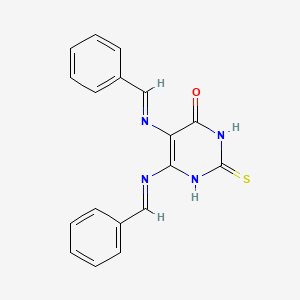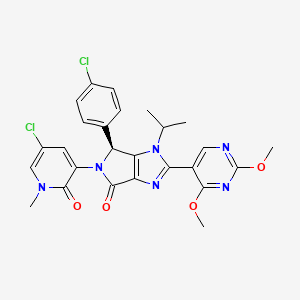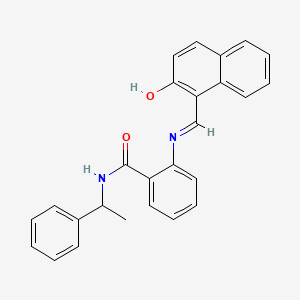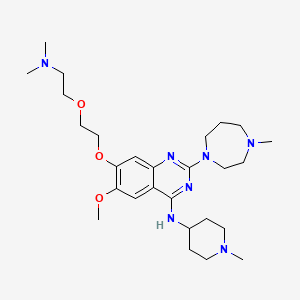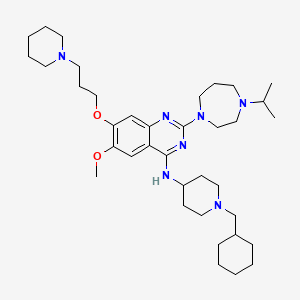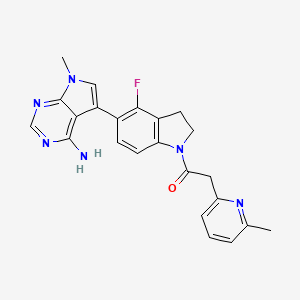
Wnt-C59
Descripción general
Descripción
Wnt-C59 es un inhibidor de molécula pequeña que se dirige a la vía de señalización Wnt al inhibir la enzima Porcupine (PORCN). Esta enzima es crucial para la palmitoilación y secreción de las proteínas Wnt, que participan en diversos procesos celulares como la proliferación, diferenciación y migración .
Aplicaciones Científicas De Investigación
Wnt-C59 tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Se utiliza para estudiar la vía de señalización Wnt, que es crucial para comprender procesos celulares como la proliferación y la diferenciación
Medicina: This compound ha mostrado potencial en la investigación del cáncer, particularmente en la inhibición del crecimiento de tumores impulsados por Wnt También se está explorando su papel en la medicina regenerativa, como la inducción de la diferenciación de células madre pluripotentes en tipos de células específicas.
Química: This compound sirve como un compuesto de herramienta para estudiar la biología química de la señalización Wnt y el papel de PORCN en la modificación de proteínas Wnt
Mecanismo De Acción
Wnt-C59 ejerce sus efectos al inhibir la enzima Porcupine (PORCN), que es responsable de la palmitoilación de las proteínas Wnt. Esta inhibición previene la secreción y actividad de las proteínas Wnt, bloqueando así la vía de señalización Wnt . Los objetivos moleculares incluyen las propias proteínas Wnt y los componentes posteriores de la vía de señalización Wnt/β-catenina .
Análisis Bioquímico
Biochemical Properties
Wnt-C59 functions primarily by inhibiting the activity of Porcupine, a membrane-bound O-acyltransferase. This inhibition prevents the palmitoylation of Wnt proteins, which is essential for their secretion and subsequent signaling activity. By blocking this process, this compound effectively reduces the activity of both canonical and non-canonical Wnt pathways . The compound interacts with various Wnt proteins, including Wnt3A, Wnt8A, and others, by preventing their post-translational modification and secretion .
Cellular Effects
This compound has profound effects on cellular processes. It inhibits the proliferation of various cell types, including cancer cells, by disrupting Wnt signaling pathways. This disruption leads to altered gene expression and reduced cell viability. In pluripotent stem cells, this compound has been shown to induce differentiation into specific cell types, such as cortical motor neurons, by inhibiting Wnt signaling . Additionally, this compound affects cellular metabolism by modulating the expression of genes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to and inhibiting Porcupine, thereby preventing the palmitoylation of Wnt proteins. This inhibition blocks the secretion of Wnt proteins, leading to a decrease in Wnt signaling activity. The compound’s high affinity for Porcupine (IC50 = 74 pM) ensures effective inhibition at low concentrations . This mechanism results in the downregulation of Wnt target genes and subsequent changes in cellular behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound are observed over time as the compound remains stable and active for extended periods. Studies have shown that this compound maintains its inhibitory effects on Wnt signaling for at least 16 hours post-administration in vivo . Long-term exposure to this compound in cell cultures leads to sustained inhibition of cell proliferation and differentiation, highlighting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At lower doses, this compound effectively inhibits Wnt signaling without causing significant toxicity. At higher doses, the compound can induce adverse effects, including reduced cell viability and potential toxicity . Studies in mice have demonstrated that a dosage of 10 mg/kg is sufficient to inhibit tumor growth in Wnt-dependent cancer models, while higher doses may lead to systemic toxicity .
Metabolic Pathways
This compound is involved in metabolic pathways related to Wnt protein processing. By inhibiting Porcupine, this compound disrupts the palmitoylation and secretion of Wnt proteins, thereby affecting downstream signaling pathways. This inhibition impacts various cellular processes, including cell proliferation, differentiation, and metabolism . The compound’s interaction with Porcupine and subsequent effects on Wnt signaling highlight its potential as a therapeutic agent for diseases involving aberrant Wnt activity .
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
Wnt-C59 se puede sintetizar mediante una serie de reacciones químicas que implican el acoplamiento de compuestos aromáticos específicos. La ruta de síntesis normalmente implica la formación de un enlace amida entre el ácido 2-[4-(2-metilpiridin-4-il)fenil]acético y la 4-(piridin-3-il)anilina . Las condiciones de reacción a menudo incluyen el uso de reactivos de acoplamiento como la N,N'-diciclohexilcarbodiimida (DCC) y el 1-hidroxi-benzotriazol (HOBt) en un solvente orgánico como la dimetilformamida (DMF).
Métodos de Producción Industrial
La producción industrial de this compound implica escalar la ruta de síntesis mientras se asegura una alta pureza y rendimiento. Esto se logra mediante la optimización de las condiciones de reacción, los procesos de purificación como la recristalización y las estrictas medidas de control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
Wnt-C59 principalmente experimenta reacciones típicas de amidas aromáticas, incluyendo:
Oxidación: this compound se puede oxidar en condiciones específicas para formar los correspondientes N-óxidos.
Reducción: Los grupos nitro en this compound se pueden reducir a aminas utilizando agentes reductores como el gas hidrógeno en presencia de un catalizador.
Sustitución: Las reacciones de sustitución aromática pueden ocurrir, donde los sustituyentes en los anillos aromáticos se reemplazan por otros grupos funcionales
Reactivos y Condiciones Comunes
Oxidación: Se utilizan reactivos como el ácido m-cloroperbenzoico (m-CPBA).
Reducción: Gas hidrógeno con paladio sobre carbono (Pd/C) como catalizador.
Sustitución: Agentes halogenantes como el bromo o el cloro en presencia de un catalizador ácido de Lewis
Productos Principales
Los principales productos formados a partir de estas reacciones incluyen N-óxidos, aminas y compuestos aromáticos sustituidos, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .
Comparación Con Compuestos Similares
Wnt-C59 es único en su capacidad para inhibir tanto las vías de señalización Wnt canónicas como no canónicas. Compuestos similares incluyen:
XAV939: Inhibe la vía Wnt canónica al estabilizar la axina y promover la degradación de β-catenina.
LGK974: Otro inhibidor de PORCN, similar a this compound, pero con diferentes propiedades farmacocinéticas.
This compound destaca por su alta potencia y capacidad para inhibir una amplia gama de proteínas Wnt, lo que lo convierte en una herramienta valiosa tanto en la investigación básica como aplicada .
Propiedades
IUPAC Name |
2-[4-(2-methylpyridin-4-yl)phenyl]-N-(4-pyridin-3-ylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O/c1-18-15-22(12-14-27-18)20-6-4-19(5-7-20)16-25(29)28-24-10-8-21(9-11-24)23-3-2-13-26-17-23/h2-15,17H,16H2,1H3,(H,28,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZOJCQBHJUJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=C(C=C3)C4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60727009 | |
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1243243-89-1 | |
| Record name | 2-[4-(2-Methylpyridin-4-yl)phenyl]-N-[4-(pyridin-3-yl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60727009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of Wnt-C59 and how does it exert its inhibitory effects?
A1: this compound specifically targets Porcupine (PORCN), a membrane-bound O-acyltransferase essential for the palmitoylation and secretion of Wnt proteins. [] By inhibiting PORCN, this compound prevents the maturation and release of Wnt ligands, effectively blocking the initiation of both canonical (β-catenin dependent) and non-canonical (β-catenin independent) Wnt signaling pathways. [, ] This blockade leads to downstream effects such as reduced expression of Wnt target genes, impacting cellular processes like proliferation, migration, and differentiation. [, , , , , , , ]
Q2: How does this compound affect the Wnt/β-catenin pathway specifically?
A2: By inhibiting PORCN and Wnt secretion, this compound prevents the stabilization and nuclear translocation of β-catenin. [, , , ] This, in turn, leads to a decrease in the expression of β-catenin target genes, including those involved in cell proliferation (e.g., cyclin D1, c-Myc), epithelial-mesenchymal transition (EMT) (e.g., MMP-9, vimentin), and stem cell maintenance. [, , , , ]
Q3: Are there any differences in this compound's effect on canonical and non-canonical Wnt signaling?
A3: this compound effectively inhibits both canonical and non-canonical Wnt signaling pathways by preventing the secretion of all Wnt ligands. [, ] While most studies focus on the impact on the canonical pathway, research suggests that this compound also disrupts non-canonical Wnt signaling, as evidenced by changes in cell morphology and migration patterns. [, ]
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C25H21N3O, and its molecular weight is 383.46 g/mol. [, ]
Q5: Is there any information available regarding the structure-activity relationship of this compound or its analogs?
A5: While specific SAR studies on this compound are limited in the provided research, the development of other PORCN inhibitors suggests that modifications to the core structure can impact potency and selectivity. [] Further research exploring structural analogs of this compound is needed to understand the impact of specific modifications on its activity and pharmacological properties.
Q6: What evidence supports the anti-cancer activity of this compound in preclinical models?
A6: this compound has demonstrated promising anti-cancer activity in various preclinical models. It inhibited the growth of WNT-driven mammary tumors in MMTV-WNT1 transgenic mice, accompanied by downregulation of Wnt/β-catenin target genes. [] Moreover, this compound showed synergistic cytotoxic effects with Ibrutinib in chronic lymphocytic leukemia (CLL) cells. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



